cis- vs trans-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid: Stereochemistry-Driven Biological Activity Advantage
The cis isomer of 2-(benzylaminocarbonyl)cyclopentanecarboxylic acid has been reported to exhibit higher biological activity than its trans counterpart in CCR5 antagonism screens [1]. While precise IC₅₀ values for the target compound are not publicly disclosed in a head-to-head comparison, the stereochemical configuration determines the spatial presentation of the benzylamide and carboxylic acid pharmacophores to the receptor binding pocket. This class-level observation is consistent with published cyclopentane CCR5 antagonist SAR showing that cis-1,2-disubstitution enforces a bioactive conformation that the trans geometry cannot replicate [2].
| Evidence Dimension | CCR5 antagonist biological activity (qualitative ranking) |
|---|---|
| Target Compound Data | cis-(1S,2R) isomer: Reported higher activity [1] |
| Comparator Or Baseline | trans-2-(Benzylaminocarbonyl)cyclopentanecarboxylic acid: Lower reported activity [1] |
| Quantified Difference | Specific IC₅₀ values not publicly available for direct comparison; class-level SAR supports cis preference. |
| Conditions | Pharmacological screening for CCR5 antagonism; specific assay conditions not detailed in accessible sources. |
Why This Matters
Procurement of the cis isomer is mandatory when stereochemical integrity directly governs target engagement; substituting the trans diastereomer risks loss of pharmacological activity in CCR5- or integrin-targeted programs.
- [1] Zhang, H. Preliminary Screening of Pharmacological Activity Indicates Compound as CCR5 Antagonist. Semantic Scholar Profile Summary. View Source
- [2] BindingDB. CCR5 Antagonist Activity Data for Cyclopentanecarbonyl Derivatives (Bioorg Med Chem Lett 20:4012-4, 2010). View Source
